molecular formula C19H22FN3O3S B6927255 N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide

N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide

Cat. No.: B6927255
M. Wt: 391.5 g/mol
InChI Key: PCGAINBHODWNKK-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, an indole moiety, and a sulfamoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-13-11-15-5-3-4-6-19(15)23(13)10-9-21-27(25,26)16-7-8-17(20)18(12-16)22-14(2)24/h3-8,12-13,21H,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGAINBHODWNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC(=C(C=C3)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution on the fluoro-substituted phenyl ring can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the observed biological effects . The fluoro-substituted phenyl ring and sulfamoyl group can further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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